Ethyl 2-hydroxy-3-nitrobenzoate
Overview
Description
Ethyl 2-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, featuring both a nitro group and a hydroxy group on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-3-nitrobenzoate can be synthesized through the esterification of 2-hydroxy-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a small amount of sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-3-nitrobenzoic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-hydroxy-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-hydroxy-3-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-hydroxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-nitrobenzoate
- Ethyl 2-hydroxy-5-nitrobenzoate
- Methyl 4-hydroxy-3-nitrobenzoate
Uniqueness
This compound is unique due to the specific positioning of the nitro and hydroxy groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its analogs.
Properties
IUPAC Name |
ethyl 2-hydroxy-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)6-4-3-5-7(8(6)11)10(13)14/h3-5,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVQYWYUMIQBSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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